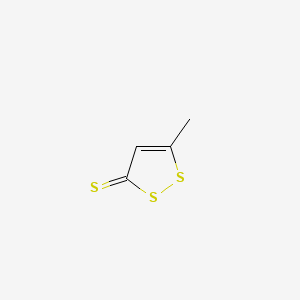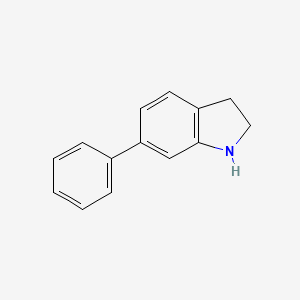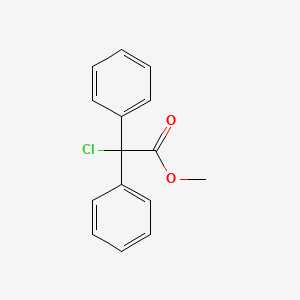
5-Methyl-3H-1,2-dithiole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3H-1,2-dithiole-3-thione is a sulfur-containing heterocyclic compound with the molecular formula C4H4S3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3H-1,2-dithiole-3-thione typically involves the reaction of dialkyl malonates, α-enolic dithioesters, or α-enolic dithioic acids with sulfurizing agents such as elemental sulfur or disulfur dichloride . One common method involves the treatment of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene, resulting in the formation of 5-substituted 3H-1,2-dithiole-3-thiones .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
5-Methyl-3H-1,2-dithiole-3-thione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methyl-3H-1,2-dithiole-3-thione involves its ability to release hydrogen sulfide (H2S), a signaling molecule that regulates various physiological processes . The compound interacts with thiol groups in proteins, leading to the activation of signaling pathways such as the Nrf2/Keap1 pathway, which is involved in the cellular response to oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oltipraz: A 1,2-dithiole-3-thione derivative with potent chemoprotective properties.
Anethole dithiolethione: Known for its antioxidant and anti-inflammatory effects.
S-Danshensu: A compound with cardiovascular protective effects.
Uniqueness
5-Methyl-3H-1,2-dithiole-3-thione is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its ability to release hydrogen sulfide in a controlled manner makes it particularly valuable in research focused on gasotransmitters and their physiological roles .
Propriétés
Numéro CAS |
3354-40-3 |
|---|---|
Formule moléculaire |
C4H4S3 |
Poids moléculaire |
148.3 g/mol |
Nom IUPAC |
5-methyldithiole-3-thione |
InChI |
InChI=1S/C4H4S3/c1-3-2-4(5)7-6-3/h2H,1H3 |
Clé InChI |
LEPDMIYUICCABX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=S)SS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8750942.png)



![Ethyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8750983.png)


![2-amino-4,5-difluoro-N-[2-(4-fluorophenyl)ethyl]Benzamide](/img/structure/B8751004.png)



![7-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B8751048.png)


